molecular formula C27H54O2 B3030217 3-Isoamyl-6-methyl-2-heptyl Myristate CAS No. 88332-30-3

3-Isoamyl-6-methyl-2-heptyl Myristate

Cat. No.: B3030217
CAS No.: 88332-30-3
M. Wt: 410.7 g/mol
InChI Key: JHAGSLRTFDBCLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoamyl-6-methyl-2-heptyl Myristate typically involves the esterification of myristic acid with 3-Isoamyl-6-methyl-2-heptyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Isoamyl-6-methyl-2-heptyl Myristate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isoamyl-6-methyl-2-heptyl Myristate is utilized in a wide range of scientific research fields:

Mechanism of Action

The mechanism of action of 3-Isoamyl-6-methyl-2-heptyl Myristate involves its interaction with lipid membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. The compound’s ester group can undergo hydrolysis to release myristic acid and 3-Isoamyl-6-methyl-2-heptyl alcohol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isoamyl-6-methyl-2-heptyl Palmitate
  • 3-Isoamyl-6-methyl-2-heptyl Stearate
  • 3-Isoamyl-6-methyl-2-heptyl Laurate

Uniqueness

Compared to similar compounds, 3-Isoamyl-6-methyl-2-heptyl Myristate has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as an emollient in cosmetic formulations. Its specific molecular structure also allows for distinct interactions with biological membranes, enhancing its utility in biochemical and medical research .

Properties

IUPAC Name

[6-methyl-3-(3-methylbutyl)heptan-2-yl] tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-27(28)29-25(6)26(21-19-23(2)3)22-20-24(4)5/h23-26H,7-22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAGSLRTFDBCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C)C(CCC(C)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659760
Record name 6-Methyl-3-(3-methylbutyl)heptan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88332-30-3
Record name 6-Methyl-3-(3-methylbutyl)heptan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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